AP26113, also known as Brigatinib, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It is primarily developed for the treatment of non-small-cell lung cancer (NSCLC) that is positive for echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion. The compound features a unique phosphine oxide moiety, which enhances its potency and selectivity against various ALK mutations, making it a significant advancement over earlier ALK inhibitors like crizotinib and ceritinib .
AP26113 exhibits remarkable biological activity as an ALK inhibitor. It has demonstrated low nanomolar inhibitory concentrations (IC50 values) against both native ALK and clinically relevant mutant forms in various assays. In preclinical models, it has shown efficacy in overcoming resistance mechanisms associated with first- and second-generation ALK inhibitors, particularly in NSCLC . Its selectivity profile indicates minimal off-target effects, inhibiting only a limited number of other kinases .
The synthesis of AP26113 can be summarized in several steps:
AP26113 is primarily used in oncology for treating patients with EML4-ALK positive NSCLC. Its ability to inhibit ALK mutations makes it a valuable option for patients who have developed resistance to other treatments. Clinical trials are ongoing to evaluate its efficacy and safety profile further . Additionally, its dual inhibition of EGFR may provide additional therapeutic benefits in certain cancer types.
Studies have shown that AP26113 interacts selectively with ALK and EGFR pathways, leading to significant anti-tumor effects in preclinical models. The compound's interaction with different kinases has been characterized through various assays, revealing its potential to modulate signaling pathways involved in tumor growth and survival .
Several compounds share structural and functional similarities with AP26113:
Compound Name | Mechanism of Action | Selectivity | Key Features |
---|---|---|---|
Crizotinib | ALK/ROS1 inhibitor | Moderate | First-generation ALK inhibitor |
Ceritinib | ALK inhibitor | High | Potent against resistant mutations |
Alectinib | ALK inhibitor | Very High | Designed for crizotinib-resistant tumors |
Lorlatinib | ALK/ROS1 inhibitor | Very High | Broad-spectrum activity against mutations |
AP26113 stands out due to its unique phosphine oxide group that enhances its binding affinity and selectivity towards ALK compared to other inhibitors. This feature not only improves its efficacy but also contributes to its favorable pharmacokinetic properties, making it a leading candidate in targeted cancer therapy .
AP26113, also known by its chemical name 5-chloro-N4-(2-(dimethylphosphoryl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine, is a potent dual inhibitor of anaplastic lymphoma kinase and epidermal growth factor receptor [3]. This compound has garnered significant attention in the pharmaceutical industry due to its unique chemical structure and properties [5]. The following sections detail the synthetic routes, optimization strategies, and impurity control methods employed in the manufacturing of AP26113.
Several synthetic routes have been developed for the preparation of AP26113, with three main approaches documented in scientific literature [4]. The most widely utilized route was initially reported by Ariad Pharmaceuticals and involves a four-step synthesis process [4].
The Ariad route consists of the following key steps and intermediate compounds [4]:
Step 1: Synthesis of (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide (Intermediate 3)
Step 2: Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (Intermediate 6)
Step 3: Synthesis of [2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]amine (Intermediate 7)
Step 4: Final coupling to form AP26113
The overall yield of this optimized route is approximately 65.6%, which is significantly higher than the original reported yield of 25.5% [4].
Table 1: Key Intermediates in AP26113 Synthesis via Ariad Route
Intermediate | Chemical Name | Role in Synthesis |
---|---|---|
Compound 2 | 2,4,5-trichloropyrimidine | Starting material for Intermediate 3 |
Compound 18 | (2-aminophenyl)dimethylphosphine oxide | Starting material for Intermediate 3 |
Intermediate 3 | (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | Key building block containing pyrimidine ring |
Compound 4 | 4-fluoro-2-methoxy-1-nitrobenzene | Starting material for Intermediate 6 |
Compound 5 | 1-methyl-4-(piperidin-4-yl)piperazine | Starting material for Intermediate 6 |
Intermediate 6 | 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | Precursor to Intermediate 7 |
Intermediate 7 | [2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]amine | Key building block containing piperazine-piperidinyl moiety |
Two alternative routes have been reported for the synthesis of AP26113, both focusing on different approaches to synthesize Intermediate 3 [4]:
Suzhou Miracpharma Technology Route:
Anqing Chico Pharmaceutical Route:
The industrial-scale production of AP26113 requires careful optimization of reaction conditions, solvent selection, and purification methods to ensure high yield, purity, and cost-effectiveness [4]. Several strategies have been implemented to address these challenges.
Synthesis of Intermediate 3:
Synthesis of Intermediate 6:
Synthesis of Intermediate 7:
Final Coupling Reaction:
Table 2: Optimization of Reaction Conditions for Intermediate 3 Synthesis
Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Impurity Formation |
---|---|---|---|---|---|---|
1 | K3PO4 | DMF | 60 | 6 | 32.2 | Various impurities |
2 | K2HPO4 | DMF | 60 | 6 | 91.4 | None |
3 | K2HPO4 | DMF | 80 | 6 | 82.4 | None |
4 | KH2PO4 | DMF | 60 | 6 | Trace | None |
5 | K2HPO4 | Acetone | 60 | 6 | 40.2 | None |
6 | K2HPO4 | Acetonitrile | 60 | 6 | 67.3 | None |
Purification and crystallization are critical steps in ensuring the quality of AP26113 [4]:
Elimination of Column Chromatography:
Crystallization Process Development:
Crystal Form Control:
The identification, characterization, and control of impurities are essential aspects of AP26113 manufacturing, particularly given the stringent regulatory requirements for anticancer pharmaceuticals (identification threshold <0.1% according to ICH guidelines) [4].
Several key impurities have been identified during the synthesis of AP26113, each with specific formation mechanisms [4]:
Impurity A: 1,3-bis(2-(dimethylphosphoryl)phenyl)urea
Impurity B: (2-amino-5-(dimethylamino)phenyl)dimethylphosphine oxide
Impurity C: 4-fluoro-2-methoxyaniline
Impurity D: (((5-chloropyrimidine-2,4-diyl)bis(azanediyl))bis(2,1-phenylene))bis(dimethylphosphine oxide)
Table 4: Major Impurities in AP26113 Synthesis and Control Strategies
Impurity | Chemical Name | Formation Step | Formation Mechanism | Control Strategy |
---|---|---|---|---|
A | 1,3-bis(2-(dimethylphosphoryl)phenyl)urea | Synthesis of Intermediate 3 | Oxidation of Compound 18 | Nitrogen sparging, K2HPO4 as base |
B | (2-amino-5-(dimethylamino)phenyl)dimethylphosphine oxide | Synthesis of Intermediate 6 | DMF pyrolysis | Acetonitrile as solvent, lower temperature |
C | 4-fluoro-2-methoxyaniline | Synthesis of Intermediate 7 | Reduction of Compound 4 | Control of starting material purity |
D | (((5-chloropyrimidine-2,4-diyl)bis(azanediyl))bis(2,1-phenylene))bis(dimethylphosphine oxide) | Final coupling | Acid-catalyzed decomposition | Trifluoroacetic acid instead of HCl |
Several analytical techniques are employed for the identification and quantification of impurities in AP26113 [4] [18]:
High-Performance Liquid Chromatography (HPLC):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS):
Robustness Testing for Analytical Methods:
Comprehensive strategies have been developed to control impurities during the industrial-scale production of AP26113 [4] [24]:
Raw Material Quality Control:
Process Parameter Optimization:
In-Process Controls:
Purification Strategy Optimization:
Risk-Based Control Strategy: